NSC139021

Description

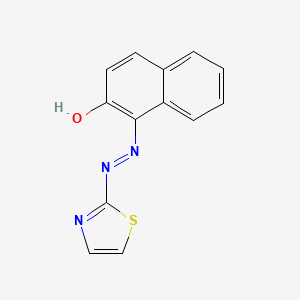

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMXCGDXEUDZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061566 | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-56-4 | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NSC139021: A Novel Therapeutic Avenue for Glioblastoma Through a RIOK2-Independent Mechanism

An In-depth Technical Guide on the Mechanism of Action of NSC139021 in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This document elucidates the mechanism of action of this compound, a 1-[2-Thiazolylazo]-2-naphthol compound, in glioblastoma. Initially identified as a RIOK2 inhibitor, recent studies have revealed that this compound exerts its potent anti-tumor effects in glioblastoma through a RIOK2-independent pathway. This guide details the compound's impact on key cellular processes, including cell cycle progression and apoptosis, and outlines the specific signaling cascades involved. Quantitative data from key experiments are presented, alongside detailed experimental protocols and visual representations of the signaling pathways to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: A Dual Approach to Inhibit Glioblastoma Growth

This compound employs a two-pronged strategy to combat glioblastoma cell proliferation and survival. It induces cell cycle arrest at the G0/G1 phase and triggers programmed cell death (apoptosis) through the modulation of specific signaling pathways. Notably, these effects are independent of the RIOK2 protein, a previously suggested target.[1][2][3][4][5]

The primary mechanisms are:

-

Induction of Cell Cycle Arrest: this compound halts the progression of the cell cycle at the G0/G1 checkpoint by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis.[1][2][3][5]

-

Activation of Apoptosis: The compound promotes apoptosis in glioblastoma cells by activating the p53 signaling pathway.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on glioblastoma cells.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

| Cell Line | Assay | Concentration (µM) | Treatment Duration | Observed Effect |

| U118MG | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |

| LN-18 | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |

| GL261 | Cell Proliferation | 5, 10, 15 | 72 h | Inhibition of proliferation[1][2] |

| U118MG | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |

| LN-18 | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |

| GL261 | Cell Viability (CCK-8) | 5, 10, 15 | 48 h or 72 h | Decreased cell viability[1][2] |

| U118MG | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |

| LN-18 | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |

| GL261 | Colony Formation | 5, 10, 15 | 10–14 days | Decreased colony numbers[1][2] |

| U118MG | Cell Cycle Analysis | 5, 10, 15 | 24 h | Arrest at G0/G1 phase[2] |

| LN-18 | Cell Cycle Analysis | 5, 10, 15 | 24 h | Arrest at G0/G1 phase[2] |

| U118MG | Apoptosis (Annexin V/PI) | 5, 10, 15 | 72 h | Increased percentage of apoptotic cells[1][2] |

| LN-18 | Apoptosis (Annexin V/PI) | 5, 10, 15 | 72 h | Increased percentage of apoptotic cells[1][2] |

Table 2: In Vivo Efficacy of this compound

| Glioblastoma Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Observed Effect |

| Human U118MG xenograft | Intraperitoneal | 100 or 150 | Three times per week for 21 days | Suppressed tumor proliferation[2] |

| Mouse GL261 orthotopic | Intraperitoneal | 150 | Not specified | Significantly suppressed tumor growth[1][3] |

Signaling Pathways and Molecular Interactions

Cell Cycle Arrest via the Skp2-p27/p21-CDK2-Rb Axis

This compound initiates cell cycle arrest by downregulating the S-phase kinase-associated protein 2 (Skp2).[1] This leads to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][6] These proteins, in turn, inhibit the activity of the Cyclin E/CDK2 complex. The subsequent decrease in the hyperphosphorylation of the retinoblastoma protein (Rb) prevents its dissociation from the E2F transcription factor.[1][6] This complex remains bound to DNA, thereby inhibiting the transcription of genes required for the G1/S phase transition.

Caption: this compound-induced cell cycle arrest pathway.

Apoptosis Induction via p53 Activation

This compound also triggers apoptosis by activating the p53 signaling pathway.[1][2][3][5] This leads to an upregulation of the pro-apoptotic protein Bax and the activation of executioner caspases, such as cleaved caspase 3, ultimately resulting in programmed cell death.[1][2][3][5]

References

- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]

- 5. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Molecular Target of NSC139021: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC139021, a small molecule 1-[2-Thiazolylazo]-2-naphthol, has demonstrated significant anti-neoplastic properties. Initially identified as an inhibitor of the atypical protein kinase RIOK2, subsequent research in glioblastoma has revealed a more nuanced mechanism of action. This guide delineates the current understanding of this compound's molecular target, focusing on the signaling pathways it modulates to exert its anti-tumor effects. It has been demonstrated that the potent anti-proliferative and pro-apoptotic effects of this compound in glioblastoma are mediated through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis, independent of RIOK2 inhibition.[1][2][3] This document provides a detailed overview of the experimental evidence, quantitative data, and methodologies that have elucidated this primary molecular target.

Primary Molecular Target: The Skp2-Mediated Cell Cycle and Apoptotic Pathways

Contrary to initial hypotheses, the anti-tumor activity of this compound in glioblastoma is not attributed to the inhibition of RIOK2.[2][3] Instead, the compound's efficacy stems from its ability to induce cell cycle arrest and apoptosis by targeting key regulators of the G1/S phase transition. The central mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex.[1]

The inhibition of Skp2 by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis:

-

Skp2 Downregulation: this compound decreases the protein and mRNA expression levels of Skp2.[1]

-

Accumulation of p27 and p21: Skp2 is responsible for the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitors (CKIs) p27 and p21. The reduction in Skp2 levels leads to the accumulation of these proteins.[1][4]

-

Inhibition of CDK2/Cyclin E Complex: The accumulated p27 and p21 bind to and inhibit the activity of the Cyclin E/CDK2 complex, a key driver of the G1/S phase transition.[1][4]

-

Hypophosphorylation of Rb and E2F Inhibition: The inhibition of CDK2 activity prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing it from activating the transcription of genes required for S-phase entry.[1][4]

-

G0/G1 Cell Cycle Arrest: This cascade of events effectively blocks cells from progressing from the G0/G1 phase to the S phase of the cell cycle.[1][2]

-

Activation of p53-Dependent Apoptosis: The cell cycle arrest induced by this compound is coupled with the activation of the p53 signaling pathway, leading to an increase in the levels of pro-apoptotic proteins such as Bax and cleaved caspase 3, ultimately triggering programmed cell death.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on glioblastoma cells.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| U118MG | Cell Viability | IC50 | Not explicitly stated in search results | [1][2] |

| LN-18 | Cell Viability | IC50 | Not explicitly stated in search results | [1][2] |

| GL261 | Cell Viability | IC50 | Not explicitly stated in search results | [2] |

Table 2: In Vivo Anti-tumor Activity of this compound

| Glioblastoma Model | Administration Route | Dosage | Outcome | Reference |

| Human U118MG Xenograft | Intraperitoneal | 100 or 150 mg/kg | Significant suppression of tumor growth | [6] |

| Mouse GL261 Xenograft | Intraperitoneal | 150 mg/kg | Significant suppression of tumor growth | [2] |

Key Experimental Protocols

The elucidation of this compound's molecular target involved several key experimental methodologies.

Cell Viability and Proliferation Assays

-

Methodology: Glioblastoma cell lines (e.g., U118MG, LN-18, GL261) are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay, which measures mitochondrial metabolic activity as an indicator of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blot Analysis

-

Methodology: To determine the effect of this compound on protein expression, glioblastoma cells are treated with the compound for various times and concentrations. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Skp2, p27, p21, Cyclin E, CDK2, Rb, p-Rb, p53, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). The protein bands are visualized using chemiluminescence.

Quantitative Real-Time PCR (qPCR)

-

Methodology: To assess changes in mRNA levels, total RNA is extracted from this compound-treated and control cells. The RNA is reverse-transcribed into cDNA, and qPCR is performed using primers specific for the genes of interest (e.g., SKP2, CDKN1A (p21), CDKN1B (p27)). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Cell Cycle Analysis

-

Methodology: Glioblastoma cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

-

Methodology: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells are treated with this compound, harvested, and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies

-

Methodology: Human (e.g., U118MG) or mouse (e.g., GL261) glioblastoma cells are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in glioblastoma.

Experimental Workflow for Target Validation

Caption: Experimental workflow for validating the molecular target of this compound.

Conclusion

The compelling body of evidence indicates that the primary molecular target of this compound in glioblastoma is the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway. By downregulating Skp2, this compound triggers a cascade of events that lead to G0/G1 cell cycle arrest and p53-mediated apoptosis. This mechanism is independent of the initially proposed target, RIOK2. These findings position this compound as a promising therapeutic agent for glioblastoma and underscore the importance of the Skp2 pathway as a viable target for anti-cancer drug development. Further research may focus on optimizing the delivery of this compound to enhance its therapeutic index and exploring its efficacy in other cancer types characterized by Skp2 overexpression.

References

- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]

- 6. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]

NSC139021-Induced Apoptosis via the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor that has demonstrated significant anti-tumor effects in various cancer models, notably in glioblastoma.[1][2][3][4][5] While initially investigated as a RIOK2 inhibitor, recent studies have elucidated that its anti-proliferative and apoptotic effects in glioblastoma are independent of RIOK2 activity.[1][3] This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a specific focus on its activation of the p53 signaling pathway. The content herein synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascade.

Mechanism of Action: p53-Dependent Apoptosis

This compound exerts its anti-cancer effects by inducing cell cycle arrest and triggering programmed cell death (apoptosis).[1][3] The apoptotic process initiated by this compound is intrinsically linked to the activation of the p53 tumor suppressor protein.[1] Treatment of glioblastoma cells with this compound leads to a dose-dependent upregulation of p53 protein expression.[1] The activation of p53 is a critical event that subsequently initiates a downstream cascade of molecular events culminating in apoptosis.[1][6]

The proposed mechanism involves the stabilization and accumulation of p53, which then acts as a transcription factor to regulate the expression of apoptosis-related genes.[7][] Key among these are the members of the Bcl-2 family. This compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax.[1][3] The upregulation of Bax, a direct transcriptional target of p53, is a crucial step in the intrinsic apoptotic pathway.[6] This is accompanied by the activation of executioner caspases, such as cleaved caspase-3, which are the ultimate effectors of apoptosis.[1][3]

Furthermore, the induction of apoptosis by this compound is preceded by cell cycle arrest at the G0/G1 phase.[1] This cell cycle blockade is mediated by the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1] this compound decreases the protein level of Skp2, leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][9] This, in turn, inhibits CDK2 activity, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle.[1][9] This G1/S checkpoint arrest provides a window for the subsequent activation of the p53-mediated apoptotic program.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in glioblastoma cell lines.

Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Decrease in Cell Viability |

| U118MG | 48h | 5 | Data not specified |

| 10 | Data not specified | ||

| 15 | Data not specified | ||

| 72h | 5 | Data not specified | |

| 10 | Data not specified | ||

| 15 | Data not specified | ||

| LN-18 | 48h | 5 | Data not specified |

| 10 | Data not specified | ||

| 15 | Data not specified | ||

| 72h | 5 | Data not specified | |

| 10 | Data not specified | ||

| 15 | Data not specified | ||

| GL261 | 48h | 5 | Data not specified |

| 10 | Data not specified | ||

| 15 | Data not specified | ||

| 72h | 5 | Data not specified | |

| 10 | Data not specified | ||

| 15 | Data not specified |

Note: The source indicates that cell viabilities were decreased after this compound treatment in a dose- and time-dependent manner, but specific percentages of decrease are not provided in the abstract.[1][10]

Table 2: Effect of this compound on Glioblastoma Colony Formation

| Cell Line | This compound Concentration (µM) | Observation |

| U118MG | 5 | Decreased colony numbers |

| 10 | Decreased colony numbers | |

| 15 | Decreased colony numbers | |

| LN-18 | 5 | Decreased colony numbers |

| 10 | Decreased colony numbers | |

| 15 | Decreased colony numbers | |

| GL261 | 5 | Decreased colony numbers |

| 10 | Decreased colony numbers | |

| 15 | Decreased colony numbers |

Note: Colony numbers were decreased after treatment for 10-14 days.[1][10]

Table 3: this compound-Induced Apoptosis in Glioblastoma Cells (Annexin V-FITC/PI Staining)

| Cell Line | This compound Concentration (µM) | Treatment Duration | % Apoptotic Cells (Q2 + Q3) |

| U118MG | 5 | 72h | Significantly increased |

| 10 | 72h | Significantly increased | |

| 15 | 72h | Significantly increased | |

| LN-18 | 5 | 72h | Significantly increased |

| 10 | 72h | Significantly increased | |

| 15 | 72h | Significantly increased |

Note: The source states a significant, dose-dependent increase in the percentage of apoptotic cells, but does not provide the exact numerical values in the abstract.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted for assessing the effect of this compound on the viability of glioblastoma cells.[10][11]

Materials:

-

Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed exponentially growing glioblastoma cells into 96-well plates at a density of 2 x 10^4 cells/mL in a final volume of 100 µL per well.[10]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and an equivalent amount of DMSO as a vehicle control.[10]

-

Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, or 72 hours).[10]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10]

-

Final Incubation: Incubate the plates for 2 hours in the dark.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol outlines the detection and quantification of apoptotic cells following this compound treatment.[12][13][14][15]

Materials:

-

Glioblastoma cell lines

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 5, 10, 15 µM) for a specified duration (e.g., 72 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis for p53 and Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression in the p53 signaling pathway.[16][17][18][19][20]

Materials:

-

Glioblastoma cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat glioblastoma cells with this compound for the desired time (e.g., 24 hours).[1] Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound-induced p53 signaling pathway and a general experimental workflow.

Caption: this compound induced p53 signaling pathway leading to apoptosis.

Caption: General experimental workflow for investigating this compound effects.

References

- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]

- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]

- 5. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]

- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. benchchem.com [benchchem.com]

- 17. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to NSC139021-Induced G0/G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the G0/G1 cell cycle arrest induced by NSC139021, a potential chemotherapeutic agent. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to understand and potentially utilize this compound in pre-clinical and clinical research. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

This compound induces cell cycle arrest at the G0/G1 phase in glioblastoma cells by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1] The primary mechanism involves the downregulation of S-phase kinase-associated protein 2 (Skp2), a component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex.[1][2] This leads to the accumulation of the cyclin-dependent kinase inhibitors (CKIs) p27Kip1 and p21Cip1.[2] These inhibitors then suppress the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb).[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry and leading to cell cycle arrest at the G1/S checkpoint.[2]

In addition to inducing cell cycle arrest, this compound also triggers apoptosis in glioblastoma cells.[1] This is achieved through the activation of the p53 signaling pathway, leading to increased levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells

| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| U118MG | Control (DMSO) | ~20% | - | - |

| 5 µM this compound | Increased | Decreased | Decreased | |

| 10 µM this compound | Increased | Decreased | Decreased | |

| 15 µM this compound | ~80% | Decreased | Decreased | |

| LN-18 | Control (DMSO) | ~40% | - | - |

| 5 µM this compound | Increased | Decreased | Decreased | |

| 10 µM this compound | Increased | Decreased | Decreased | |

| 15 µM this compound | ~70% | Decreased | Decreased |

Data extracted from a study by Yu et al. (2021).[1] The exact percentages for S and G2/M phases and for the 5 and 10 µM concentrations were presented graphically and are described here qualitatively.

Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins

| Cell Line | Treatment (24h) | Skp2 | p27Kip1 | p21Cip1 | Cyclin E | CDK2 | p53 |

| U118MG | 5 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |

| 10 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |

| 15 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |

| LN-18 | 5 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |

| 10 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated | |

| 15 µM this compound | Downregulated | Upregulated | Upregulated | Downregulated | Downregulated | Upregulated |

This table summarizes the observed changes in protein levels following this compound treatment as determined by Western blot analysis.[1][2]

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment (72h) | Percentage of Apoptotic Cells |

| U118MG | 5 µM this compound | Increased |

| 10 µM this compound | Increased | |

| 15 µM this compound | Significantly Increased | |

| LN-18 | 5 µM this compound | Increased |

| 10 µM this compound | Increased | |

| 15 µM this compound | Significantly Increased |

Data from flow cytometry analysis with Annexin V-FITC/PI staining. The increase was dose-dependent.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human glioblastoma cell lines U-118 MG and LN-18 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4.5 g/L glucose, 4 mM L-glutamine, 1.5 g/L sodium bicarbonate, and 1.0 mM sodium pyruvate.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Plate cells and treat with desired concentrations of this compound or DMSO (vehicle control) for the specified duration.

-

Harvesting: Harvest cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and add dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µl of a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Skp2, p27, p21, Cyclin E, CDK2, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Annexin V-FITC/PI Staining

-

Cell Preparation and Treatment: Culture and treat cells with this compound as described above.

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows.

Caption: this compound signaling pathway leading to G0/G1 arrest and apoptosis.

Caption: Experimental workflow for cell cycle analysis.

Caption: General workflow for Western blot analysis.

References

Preclinical Profile of NSC139021: A Novel Investigational Agent for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NSC139021, chemically identified as 1-[2-Thiazolylazo]-2-naphthol, has emerged as a promising small molecule inhibitor with demonstrated anti-proliferative effects in prostate cancer cells.[1][2] This compound was initially identified as a potent inhibitor of ERG-positive prostate cancer cell growth.[1] Subsequent research has elucidated its mechanism of action, which involves the direct targeting of the atypical protein kinase RIOK2, leading to ribosomal stress and inhibition of tumor cell proliferation.[1][2][3] While extensive mechanistic studies have also been conducted in glioblastoma models, the foundational preclinical data points to its potential as a therapeutic agent for prostate cancer. This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its activity relevant to prostate cancer research.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of RIOK2, a member of the RIO (right open reading frame) family of atypical protein kinases.[1] RIOK2 is implicated in ribosome biogenesis, and its inhibition by this compound induces ribosomal stress, a key factor in its anti-proliferative activity in prostate cancer cells.[1]

Interestingly, studies in glioblastoma have revealed a broader mechanistic profile for this compound, where it induces cell cycle arrest and apoptosis through the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[1][2][3] This dual mechanism, targeting both ribosome biogenesis and cell cycle regulation, underscores the compound's potential for robust anti-cancer activity.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound. While some of the detailed characterization was performed in glioblastoma cell lines, it provides a strong indication of the compound's general anti-cancer properties and potency.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration Range | Result | Reference |

| ERG-positive Prostate Cancer Cells | Prostate Cancer | Proliferation Assay | Growth Inhibition | Not Specified | Significant Inhibition | [1] |

| U118MG | Glioblastoma | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |

| LN-18 | Glioblastoma | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |

| GL261 | Glioblastoma (murine) | CCK-8 Assay | Cell Viability | 5, 10, 15 µM | Dose- and time-dependent decrease | [1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Endpoint | Result | Reference |

| Nude Mice | U118MG Glioblastoma Xenograft | This compound (100 or 150 mg/kg, i.p.) | Three times per week for 21 days | Tumor Growth | Significant suppression of tumor growth | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Proliferation and Viability Assays

-

Crystal Violet Assay:

-

Seed cells in 96-well plates at a density of 2 × 10^4 cells/mL.

-

After 24 hours of incubation, treat cells with desired concentrations of this compound or DMSO as a vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, or 72 hours).

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Stain with 0.1% crystal violet solution.

-

Wash away excess stain and solubilize the stained cells with 10% acetic acid.

-

Measure the absorbance at a wavelength of 590 nm.

-

-

CCK-8 Assay:

-

Seed cells in 96-well plates as described for the crystal violet assay.

-

Treat with this compound or DMSO control for the specified durations.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a wavelength of 450 nm.[1]

-

Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Studies

-

Establish xenograft models by subcutaneously inoculating cancer cells (e.g., U118MG) into the flanks of immunocompromised mice (e.g., nude mice).

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 100 or 150 mg/kg) and schedule (e.g., three times per week).[1]

-

Administer vehicle control (e.g., DMSO) to the control group.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits RIOK2 and Skp2, leading to cell cycle arrest and apoptosis.

Caption: A stepwise workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for prostate cancer. Its defined mechanism of action, targeting RIOK2-mediated ribosome biogenesis, and its broader effects on cell cycle regulation provide a solid rationale for its anti-tumor activity. The in vitro and in vivo studies, although partially conducted in other cancer types, demonstrate a favorable pharmacological profile with significant anti-proliferative and tumor-suppressive effects.

Future preclinical studies should focus on a comprehensive evaluation of this compound in a panel of prostate cancer cell lines, including androgen-sensitive and castration-resistant models. Further in vivo studies using orthotopic and patient-derived xenograft (PDX) models of prostate cancer will be critical to validate its efficacy in clinically relevant settings. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be necessary to optimize dosing and treatment schedules for potential clinical translation. The exploration of this compound in combination with standard-of-care therapies for prostate cancer could also unveil synergistic effects and provide new avenues for treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NSC139021 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC139021, a small molecule compound, has emerged as a potent inhibitor of cancer cell proliferation, particularly in glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Glioblastoma is an aggressive and highly proliferative primary brain tumor with limited effective therapeutic options. The need for novel therapeutic agents that can effectively target the molecular machinery driving glioblastoma cell proliferation is paramount. This compound has been identified as a promising anti-cancer agent. Initially investigated for its activity against prostate cancer, its efficacy in glioblastoma has been a subject of recent research. This document synthesizes the current understanding of this compound's anti-proliferative effects, with a focus on its molecular targets and signaling pathways.

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism involving the induction of cell cycle arrest and the activation of apoptosis.[1][2] This is achieved by modulating two critical signaling pathways: the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway and the p53 signaling pathway.[1][2]

Induction of G0/G1 Cell Cycle Arrest

This compound treatment leads to a significant arrest of glioblastoma cells in the G0/G1 phase of the cell cycle.[1] This is initiated by the downregulation of S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is an E3 ubiquitin ligase that targets the cyclin-dependent kinase (CDK) inhibitors p27 and p21 for proteasomal degradation.[1] By inhibiting Skp2, this compound leads to the accumulation of p27 and p21.[1] These proteins, in turn, inhibit the activity of the Cyclin E/CDK2 complex, a key regulator of the G1/S phase transition.[1] The inhibition of Cyclin E/CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), which then remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[1]

Activation of Apoptosis

In addition to inducing cell cycle arrest, this compound also triggers programmed cell death, or apoptosis, in glioblastoma cells.[1][2] This is primarily achieved through the activation of the p53 signaling pathway.[1][2] Treatment with this compound leads to an upregulation of p53 protein levels.[1] Activated p53 then promotes the expression of pro-apoptotic proteins such as Bax and facilitates the activation of executioner caspases, including cleaved caspase-3, ultimately leading to cell death.[1][2]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound in inhibiting glioblastoma cell proliferation.

Caption: Experimental workflow for investigating the anti-proliferative effects of this compound.

Quantitative Data Summary

The anti-proliferative effects of this compound on glioblastoma cell lines have been quantified through various assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)

| Cell Line | Concentration (µM) | Treatment Time (h) | % Inhibition (Relative to DMSO control) |

| U118MG | 5 | 48 | Data not explicitly quantified |

| 10 | 48 | Data not explicitly quantified | |

| 15 | 48 | Data not explicitly quantified | |

| 5 | 72 | Significant decrease | |

| 10 | 72 | Significant decrease | |

| 15 | 72 | Significant decrease | |

| LN-18 | 5 | 48 | Data not explicitly quantified |

| 10 | 48 | Data not explicitly quantified | |

| 15 | 48 | Data not explicitly quantified | |

| 5 | 72 | Significant decrease | |

| 10 | 72 | Significant decrease | |

| 15 | 72 | Significant decrease | |

| GL261 | 5 | 48 | Data not explicitly quantified |

| 10 | 48 | Data not explicitly quantified | |

| 15 | 48 | Data not explicitly quantified | |

| 5 | 72 | Significant decrease | |

| 10 | 72 | Significant decrease | |

| 15 | 72 | Significant decrease |

Note: While the primary study mentions a dose- and time-dependent inhibition, specific percentage values for inhibition at each concentration and time point were not provided in a tabular format.[1]

Table 2: Effect of this compound on Glioblastoma Cell Cycle Distribution

| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| U118MG | 0 (DMSO) | ~45% | ~35% | ~20% |

| 5 | Increased | Decreased | Decreased | |

| 10 | Increased | Decreased | Decreased | |

| 15 | Increased | Decreased | Decreased | |

| LN-18 | 0 (DMSO) | ~50% | ~30% | ~20% |

| 5 | Increased | Decreased | Decreased | |

| 10 | Increased | Decreased | Decreased | |

| 15 | Increased | Decreased | Decreased |

Note: The study reports a significant increase in the G0/G1 phase population and a decrease in the S and G2/M phase populations in a dose-dependent manner. Exact percentages were presented in graphical format in the source study.[1]

Table 3: Effect of this compound on Key Regulatory Protein Expression (Western Blot)

| Cell Line | Protein | Concentration (µM) | Change in Expression (Relative to DMSO control) |

| U118MG & LN-18 | Skp2 | 5, 10, 15 | Dose-dependent decrease |

| p27 | 5, 10, 15 | Dose-dependent increase | |

| p21 | 5, 10, 15 | Dose-dependent increase | |

| Cyclin E | 5, 10, 15 | Dose-dependent decrease | |

| CDK2 | 5, 10, 15 | Dose-dependent decrease | |

| p53 | 5, 10, 15 | Dose-dependent increase | |

| Bax | 5, 10, 15 | Dose-dependent increase | |

| Cleaved Caspase-3 | 5, 10, 15 | Dose-dependent increase |

Note: The changes in protein expression were observed to be dose-dependent. The source material provides representative western blot images and densitometry graphs.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed glioblastoma cells (U118MG, LN-18, or GL261) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Colony Formation Assay

-

Cell Seeding: Seed a low density of glioblastoma cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with this compound at the desired concentrations.

-

Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days.

-

Fixation: After the incubation period, wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.

-

Washing and Drying: Wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Propidium Iodide (PI) Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Skp2, p27, p21, Cyclin E, CDK2, p53, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for glioblastoma by effectively inhibiting cell proliferation through the induction of G0/G1 cell cycle arrest and apoptosis. Its mechanism of action, centered on the modulation of the Skp2-p27/p21-Cyclin E/CDK2-pRb and p53 pathways, presents a compelling rationale for its further development. The data and protocols outlined in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate this promising molecule into a clinical reality for glioblastoma patients.

References

- 1. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC139021: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule that has garnered significant interest in oncological research. Initially characterized as an inhibitor of RIO Kinase 2 (RIOK2), subsequent studies have revealed a more complex mechanism of action, particularly in the context of glioblastoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a detailed summary of its effects on various cancer cell lines, an exploration of its signaling pathways, and a compilation of key experimental protocols. The information is presented to support further research and drug development efforts centered on this promising compound.

Chemical Structure and Physicochemical Properties

This compound is an azo dye with the chemical name 1-[2-Thiazolylazo]-2-naphthol. Its structure consists of a thiazole ring linked to a naphthol ring system via an azo group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉N₃OS | [1] |

| Molecular Weight | 255.3 g/mol | [1] |

| Appearance | Red powder | [2] |

| Melting Point | 135.0-142.0 °C | [2] |

| Boiling Point | 464.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO and methanol (10 mg/mL) | [3][4] |

| Storage | Store at 2-8°C. Solutions in DMSO can be stored at -20°C for up to one month. | [3][5] |

| CAS Number | 1147-56-4 | [1] |

Biological Activity and Quantitative Data

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. While initially identified as a high-affinity RIOK2 inhibitor, its activity in glioblastoma appears to be independent of this target.

Table 2: In Vitro Biological Activity of this compound

| Cancer Type | Cell Line(s) | Parameter | Value | RIOK2 Dependence | Source(s) |

| Prostate Cancer | VCaP (ERG-positive) | IC₅₀ (Cell Growth) | 169 nM | Dependent | [5] |

| Prostate Cancer | VCaP (ERG-positive) | IC₅₀ (ERG Protein Inhibition) | 315 nM | Dependent | [5] |

| Glioblastoma | U118MG, LN-18, GL261 | Inhibition of Cell Proliferation | Significant at 5, 10, 15 µM | Independent | [6] |

| Binding Affinity | RIOK2 | K_d | 200 nM | N/A | [5] |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is multifaceted and appears to be context-dependent.

RIOK2-Dependent Pathway in ERG-Positive Prostate Cancer

In ERG-positive prostate cancer, this compound is reported to directly bind to RIOK2, an atypical kinase involved in ribosome biogenesis. This interaction leads to the inhibition of ERG protein expression and subsequent suppression of cancer cell growth.[5]

RIOK2-Independent Pathway in Glioblastoma

In contrast, studies on glioblastoma cell lines have shown that the anti-tumor effects of this compound are independent of RIOK2.[6] In this context, this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through two primary signaling pathways:

-

Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway: this compound downregulates the S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This, in turn, inhibits the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle at the G1/S checkpoint.[6][7]

-

p53 Signaling Pathway: this compound activates the p53 tumor suppressor pathway, leading to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately triggering apoptosis.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Plate glioblastoma cells (e.g., U118MG, LN-18) in 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Treatment: Treat with this compound for a specified period (e.g., 10-14 days), allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of visible colonies.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells and treat with this compound for 24 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-EPMC8470931 - RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis. - OmicsDI [omicsdi.org]

- 7. RIOK2 Inhibitor this compound Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

NSC139021 Experimental Protocol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor initially recognized for its activity against the atypical protein kinase RIOK2. Subsequent research has revealed its potent anti-tumor effects in glioblastoma, independent of RIOK2 inhibition.[1] This compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by modulating the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway and activating the p53 signaling pathway.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects through a dual mechanism involving the induction of cell cycle arrest and the activation of apoptosis. The compound downregulates S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This accumulation inhibits the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and causing cell cycle arrest at the G0/G1 phase.[1][2] Concurrently, this compound activates the p53 signaling pathway, leading to an increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately resulting in programmed cell death.[1]

Experimental Protocols

The following protocols are based on studies conducted on human glioblastoma cell lines U118MG and LN-18, and the murine glioblastoma cell line GL261.[1]

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of glioblastoma cells.

Workflow:

Materials:

-

Glioblastoma cell lines (e.g., U118MG, LN-18, GL261)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 5, 10, and 15 µM. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of this compound used.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the cells for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data:

| Cell Line | Treatment Duration | This compound (µM) | Cell Viability (%) |

| U118MG | 48h | 5 | ~80% |

| 10 | ~60% | ||

| 15 | ~40% | ||

| 72h | 5 | ~60% | |

| 10 | ~35% | ||

| 15 | ~20% | ||

| LN-18 | 48h | 5 | ~85% |

| 10 | ~65% | ||

| 15 | ~45% | ||

| 72h | 5 | ~65% | |

| 10 | ~40% | ||

| 15 | ~25% | ||

| GL261 | 48h | 5 | ~75% |

| 10 | ~55% | ||

| 15 | ~35% | ||

| 72h | 5 | ~55% | |

| 10 | ~30% | ||

| 15 | ~15% | ||

| Data are approximate values derived from published graphs.[1] |

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow cells to adhere for 24 hours.

-

Treat cells with this compound at final concentrations of 5, 10, and 15 µM for 48 hours.

-

Replace the treatment medium with fresh complete culture medium.

-

Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed.

-

Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Quantitative Data:

| Cell Line | This compound (µM) | Relative Colony Formation (%) |

| U118MG | 5 | ~60% |

| 10 | ~30% | |

| 15 | ~10% | |

| LN-18 | 5 | ~70% |

| 10 | ~40% | |

| 15 | ~15% | |

| GL261 | 5 | ~50% |

| 10 | ~20% | |

| 15 | ~5% | |

| Data are approximate values derived from published graphs.[1] |

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Synchronize cells by serum starvation for 24 hours.

-

Replace the medium with complete culture medium and treat with this compound (5, 10, 15 µM) or vehicle control for 24 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data:

| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| U118MG | 0 (Control) | ~55% | ~30% | ~15% |

| 5 | ~65% | ~20% | ~15% | |

| 10 | ~75% | ~15% | ~10% | |

| 15 | ~80% | ~10% | ~10% | |

| LN-18 | 0 (Control) | ~60% | ~25% | ~15% |

| 5 | ~70% | ~18% | ~12% | |

| 10 | ~78% | ~12% | ~10% | |

| 15 | ~85% | ~8% | ~7% | |

| Data are approximate values derived from published graphs.[1] |

Apoptosis Assay

This assay utilizes Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Seed cells in 6-well plates and treat with this compound (5, 10, 15 µM) or vehicle control for 72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Quantitative Data:

| Cell Line | This compound (µM) | Apoptotic Cells (%) |

| U118MG | 0 (Control) | ~5% |

| 5 | ~15% | |

| 10 | ~25% | |

| 15 | ~40% | |

| LN-18 | 0 (Control) | ~4% |

| 5 | ~12% | |

| 10 | ~20% | |

| 15 | ~35% | |

| Data are approximate values derived from published graphs and include both early and late apoptotic cells.[1] |

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis signaling pathways.

Procedure:

-

Seed cells in 6-well plates and treat with this compound (5, 10, 15 µM) or vehicle control for the desired time (e.g., 6h or 24h).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Skp2, p27, p21, Cyclin E, CDK2, p53, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

Quantitative Data (Relative Protein Expression):

| Target Protein | Cell Line | This compound (15 µM) Fold Change vs. Control |

| Skp2 | U118MG | ~0.4-fold |

| p27 | U118MG | ~2.5-fold |

| p21 | U118MG | ~3.0-fold |

| Cyclin E | U118MG | ~0.3-fold |

| CDK2 | U118MG | ~0.5-fold |

| p53 | U118MG | ~2.0-fold |

| Data are approximate values derived from published graphs and represent changes after 6-24 hours of treatment.[1] |

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the in vitro investigation of this compound. By following these methodologies, researchers can effectively assess the compound's anti-proliferative, cell cycle-modulating, and pro-apoptotic activities in various cancer cell lines. The provided quantitative data serves as a benchmark for expected outcomes in glioblastoma cell lines. These studies are essential for elucidating the therapeutic potential of this compound and advancing its development as a novel anti-cancer agent.

References

Application Notes and Protocols for NSC139021 in Glioblastoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule inhibitor that has demonstrated significant anti-tumor effects in glioblastoma cell lines.[1][2] Initially investigated as a RIOK2 inhibitor, its efficacy in glioblastoma has been shown to be independent of RIOK2 activity.[1][2][3] Instead, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting key cell cycle and apoptosis regulatory pathways.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro glioblastoma research.

Mechanism of Action

This compound has a dual mechanism of action in glioblastoma cells:

-

Induction of Cell Cycle Arrest: this compound causes cell cycle arrest at the G0/G1 phase.[1][2] This is achieved through the downregulation of Skp2, leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21.[1][4] The increased levels of p27/p21 inhibit the activity of the Cyclin E/CDK2 complex, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for S-phase entry.[1][4]

-